5-Amino-2-morpholinobenzenecarboxylic acid

Overview

Description

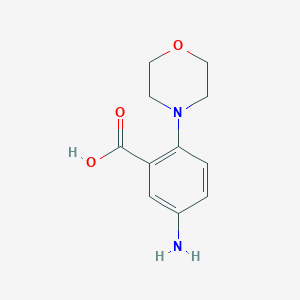

5-Amino-2-morpholinobenzenecarboxylic acid is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It is characterized by the presence of an amino group, a morpholine ring, and a benzenecarboxylic acid moiety. This compound is used in various chemical and pharmaceutical applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of 5-Amino-2-morpholinobenzenecarboxylic acid may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-morpholinobenzenecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalysts such as palladium on carbon or platinum oxide in the presence of hydrogen gas.

Substitution: Halogenating agents like chlorine or bromine, and sulfonating agents like sulfuric acid.

Major Products

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

5-Amino-2-morpholinobenzenecarboxylic acid is utilized in various scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and protein modifications.

Medicine: As a precursor for pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-morpholinobenzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the morpholine ring provides steric hindrance, influencing the compound’s binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

- 5-Amino-2-morpholinobenzenesulfonic acid

- 5-Amino-2-morpholinobenzamide

- 5-Amino-2-morpholinobenzonitrile

Uniqueness

5-Amino-2-morpholinobenzenecarboxylic acid is unique due to its combination of an amino group, a morpholine ring, and a benzenecarboxylic acid moiety. This structural arrangement provides distinct chemical reactivity and biological activity compared to similar compounds, making it valuable in various applications .

Biological Activity

5-Amino-2-morpholinobenzenecarboxylic acid (AMBC) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, which include an amino group, a morpholine ring, and a benzenecarboxylic acid moiety. This article explores the biological activity of AMBC, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a morpholine ring that contributes to its solubility and interaction with biological targets. Its ability to form hydrogen bonds due to the amino group enhances its binding affinity to various enzymes and receptors.

AMBC's biological activity is primarily attributed to its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The following mechanisms have been identified:

- Enzyme Inhibition : AMBC has been shown to inhibit key enzymes involved in nucleic acid metabolism, particularly glycinamide ribonucleotide formyltransferase (GARFTase). This inhibition is crucial for its potential antitumor activity, as it disrupts the synthesis of purines necessary for DNA replication .

- Receptor Binding : The morpholine ring enhances steric hindrance, which may influence the compound's specificity and affinity for various receptors involved in cellular signaling pathways.

Antitumor Activity

Research indicates that AMBC exhibits potent antitumor effects against various cancer cell lines. For instance, studies have demonstrated that AMBC effectively inhibits the growth of Chinese hamster ovary (CHO) cells expressing folate receptors (FRs), while being inactive against cells lacking these receptors . This selectivity suggests a targeted approach in cancer therapy.

Cytotoxicity

The cytotoxic effects of AMBC have been evaluated using various assays. In one study, AMBC demonstrated moderate cytotoxicity with an LD50 value of 56.0 µg/mL against Artemia salina larvae, indicating its potential as a cytotoxic agent .

Antimicrobial Activity

AMBC has also been investigated for its antimicrobial properties. A study reported that derivatives of AMBC showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum suppressive concentration (MSC) values for AMBC derivatives against selected bacterial strains are summarized in Table 1:

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |

|---|---|---|---|---|---|

| This compound | 12.5 µg/mL | 25 µg/mL | 6.3 µg/mL | - | 50 µg/mL |

These results indicate that AMBC derivatives are particularly effective against E. coli, with an MSC of 6.3 µg/mL .

Case Studies and Research Findings

- Antitumor Mechanism : A detailed study investigated the dual inhibition mechanism of AMBC on GARFTase and AICARFTase, which are critical for purine metabolism in cancer cells. The results showed that AMBC could significantly reduce cell proliferation in FR-expressing tumor models .

- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, AMBC derivatives were tested against various pathogens, revealing promising results particularly against E. coli and S. aureus. The findings suggest potential applications in developing new antimicrobial agents .

Properties

IUPAC Name |

5-amino-2-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGJRPHMWRRIDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346636 | |

| Record name | 5-amino-2-morpholinobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65989-45-9 | |

| Record name | 5-amino-2-morpholinobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.